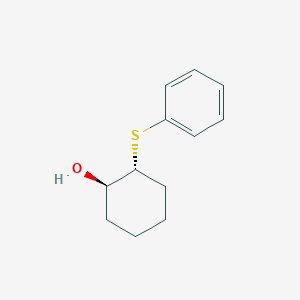

trans-2-(Phenylthio)cyclohexanol

説明

特性

分子式 |

C12H16OS |

|---|---|

分子量 |

208.32 g/mol |

IUPAC名 |

(1R,2R)-2-phenylsulfanylcyclohexan-1-ol |

InChI |

InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m1/s1 |

InChIキー |

FLFDJSCCPRMYPE-VXGBXAGGSA-N |

異性体SMILES |

C1CC[C@H]([C@@H](C1)O)SC2=CC=CC=C2 |

正規SMILES |

C1CCC(C(C1)O)SC2=CC=CC=C2 |

製品の起源 |

United States |

科学的研究の応用

Applications Overview

- Chiral Auxiliary in Asymmetric Synthesis

- Synthesis of Chiral Compounds

- Biological Activity

- Material Science

Case Study 1: Kinetic Resolution Using Candida rugosa Lipase

A study focused on the continuous enantioselective esterification of this compound using Candida rugosa lipase in a packed bed bioreactor. The results indicated that the enzyme exhibited high activity and selectivity, allowing for efficient resolution of the compound into its enantiomers, which are essential for further pharmaceutical development .

Case Study 2: Anticancer Activity Evaluation

In another investigation, various derivatives of this compound were synthesized and tested for their anticancer activity against human cancer cell lines. The compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation, highlighting their potential as new anticancer agents .

化学反応の分析

Enantioselective Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective kinetic resolution of trans-2-(phenylthio)cyclohexanol derivatives. This enzymatic process selectively hydrolyzes one enantiomer of racemic esters, enabling the isolation of enantiopure alcohols.

Mechanism :

-

The enzyme’s active site selectively binds the (−)-enantiomer, hydrolyzing its ester bond to yield (−)-trans-2-(phenylthio)cyclohexanol.

-

The (+)-enantiomer remains unreacted and is isolated via fractional crystallization .

Oxidation Reactions

The hydroxyl and phenylthio groups undergo oxidative transformations under controlled conditions.

Applications :

-

Sulfoxides serve as chiral auxiliaries in asymmetric synthesis .

-

Ketones are intermediates for pharmaceuticals and agrochemicals .

Substitution and Elimination

The hydroxyl group participates in nucleophilic substitution or elimination under acidic/basic conditions.

Key Insight :

-

The phenylthio group stabilizes carbocation intermediates during elimination, favoring cyclohexene derivatives .

Enzymatic Esterification

CAL-B also catalyzes esterification with acyl donors (e.g., vinyl acetate), enabling dynamic kinetic resolution.

| Parameter | Value/Description | Source |

|---|---|---|

| Acyl Donor | Vinyl acetate | |

| Conversion | >95% | |

| Enantioselectivity | ee >99% for the (+)-ester |

Advantage :

Comparative Reactivity

The phenylthio group enhances electrophilic aromatic substitution (EAS) reactivity compared to phenyl analogs.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways under high temperatures.

| Condition | Observation | Application |

|---|---|---|

| Heating to 200°C | Stable (<5% mass loss) | High-temperature synthesis |

| Heating >250°C | Decomposition to cyclohexene derivatives | Polymer precursors |

準備方法

Reaction Mechanism and Conditions

The most widely documented method involves the nucleophilic ring-opening of cyclohexene oxide derivatives with thiophenol. This approach adapts Whitesell’s procedure for synthesizing trans-2-phenylcyclohexanol. In this route:

-

Epoxide Activation : Cyclohexene oxide is treated with a base (e.g., NaH or KOt-Bu) to deprotonate thiophenol, generating a thiophenoxide nucleophile.

-

Ring-Opening : The thiophenoxide attacks the less substituted carbon of the epoxide, leading to trans-diastereoselectivity due to steric and electronic factors.

-

Workup : The product is purified via column chromatography or recrystallization to isolate the trans isomer.

Key Optimization Parameters:

Yield and Selectivity:

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 30–50% | |

| trans:cis Ratio | 4:1 to 7:1 | |

| Purification Method | Column Chromatography |

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed C–S Bond Formation

Recent advances in transition metal catalysis enable direct C–S bond formation. A palladium-catalyzed coupling between cyclohexanol derivatives and phenylthio precursors has been reported:

Key Reaction Conditions:

Performance Metrics:

Hydrogenolysis of 1,2-Diol Precursors

Stereoselective Reduction

A patent by describes the hydrogenolysis of 1-phenyl-1,2-cyclohexanediol derivatives to access this compound:

Stereochemical Control:

Experimental Data:

| Condition | Outcome | Source |

|---|---|---|

| Raney Ni, 60°C, 15 atm H₂ | 60% yield, >95% trans | |

| Pd/C, 80°C, 5 atm H₂ | 30% yield, 70% cis |

Radical-Mediated Thiol-Ene Reactions

Photoinduced Thiol-Ene Coupling

A novel approach utilizes UV light to initiate radical addition of thiophenol to cyclohexene derivatives:

Advantages and Limitations:

-

Stereoselectivity : Moderate trans preference (3:1) due to radical stability.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | trans Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Epoxide Ring-Opening | 30–50 | High (4:1–7:1) | High | Low |

| Palladium Catalysis | 45–65 | Excellent (>90%) | Moderate | High |

| Hydrogenolysis | 50–60 | Excellent (>95%) | High | Moderate |

| Radical Thiol-Ene | 25–40 | Moderate (3:1) | Low | Low |

Q & A

Q. What are the established synthetic routes for trans-2-(Phenylthio)cyclohexanol, and how do reaction conditions influence yield and purity?

The primary synthesis involves reacting cyclohexene oxide with sodium thiophenoxide in dry ethanol under basic conditions. Key steps include:

- Reaction Setup : Sodium thiophenoxide is generated in situ by dissolving thiophenol in ethanol with sodium metal. Cyclohexene oxide is then added, and the mixture is stirred for 4 days at ambient temperature .

- Yield Optimization : A 61.5% yield is achievable after distillation (105–106°C at 0.25 mm Hg). Variables affecting yield include reaction time, solvent choice, and neutralization methods (e.g., CO₂ quenching to avoid side reactions) .

- Purity Challenges : Byproducts like diphenyl disulfide may form under free-radical conditions; purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- IR Spectroscopy : Key peaks include a broad O–H stretch at 3450 cm⁻¹, aromatic C=C at 1580 cm⁻¹, and C–S vibrations at 690 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.62–7.17, while the cyclohexanol backbone shows signals at δ 3.60–3.12 (CH–O) and δ 3.05–2.45 (CH–S). The absence of cis-isomer peaks (e.g., distinct cyclohexane ring splitting) confirms trans stereochemistry .

- Melting Point : The crystalline solid melts at 37–38°C, distinct from cis-isomers (mp 74–76°C) .

Advanced Research Questions

Q. How can multivariate statistical methods improve the synthesis and purification of this compound?

- Box-Behnken Design : This response surface methodology optimizes variables (e.g., temperature, molar ratios, catalyst concentration) with minimal experimental runs. For example, a three-factor design can identify interactions between reaction time, solvent volume, and sodium thiophenoxide stoichiometry to maximize yield .

- Case Study : In cyclohexane oxidation, Box-Behnken optimization increased cyclohexanol selectivity to >99% by balancing oxidant concentration and temperature. Similar approaches could reduce byproducts (e.g., disulfides) in thiophenol-based syntheses .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can these pathways be suppressed?

- Radical Pathways : Free-radical side reactions (e.g., thiophenol dimerization to diphenyl disulfide) occur under prolonged heating or UV exposure. Mitigation strategies include:

- Acid Catalysis : Strong acids (e.g., H₃PO₄) may dehydrate cyclohexanol intermediates, leading to cyclohexene contamination. Neutralization with CO₂ or weak bases preserves product integrity .

Q. Can this compound serve as a chiral building block in asymmetric synthesis or biocatalytic processes?

- Thiol-Michael Additions : The phenylthio group can act as a nucleophile in thiol-Michael click reactions, enabling stereoselective C–S bond formation. For example, Novozym® 435 lipase catalyzes enantioselective acylations of structurally similar alcohols (e.g., trans-2-(imidazolyl)cyclohexanol) with >90% enantiomeric excess .

- Oxidation to Sulfones : Controlled oxidation with H₂O₂ converts the phenylthio group to a sulfone, enhancing electrophilicity for cross-coupling reactions. This strategy is used in synthesizing sulfonated cyclohexanol derivatives for medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。